1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester

Catalog No.
S13125057
CAS No.
M.F
C21H30N4O6
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bi...

Product Name

1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester

IUPAC Name

tert-butyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]imidazo[4,5-c]pyridine-1-carboxylate

Molecular Formula

C21H30N4O6

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C21H30N4O6/c1-19(2,3)29-16(26)24-12-23-14-13(24)10-11-22-15(14)25(17(27)30-20(4,5)6)18(28)31-21(7,8)9/h10-12H,1-9H3

InChI Key

FNEGUKYNLLXEFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

1H-Imidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]amino]-, 1,1-diMethylethyl ester is a complex heterocyclic compound characterized by its imidazo and pyridine rings. This compound features a carboxylic acid group and an ester functional group, which contribute to its chemical reactivity and biological properties. The presence of the bulky 1,1-diMethylethyl groups enhances its steric profile, potentially influencing its interaction with biological targets.

Typical of imidazo[4,5-c]pyridine derivatives:

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo nitration or halogenation.
  • Nucleophilic Substitution: The compound may act as a nucleophile, replacing a leaving group.
  • Cyclization Reactions: It can participate in cyclization or rearrangement reactions under certain conditions.
  • Dehydration Reactions: The carboxylic acid group may undergo dehydration to form an anhydride or other derivatives .

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit a range of biological activities, including:

  • Antitumor Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds in this class often display activity against various bacterial strains.
  • Anti-inflammatory Effects: Certain derivatives have been studied for their potential to reduce inflammation in biological systems .

The synthesis of 1H-imidazo[4,5-c]pyridine derivatives can be achieved through multiple methods:

  • Condensation with Carboxylic Acids: This involves reacting 3,4-diaminopyridine with carboxylic acids under acidic conditions.
  • Microwave-Assisted Synthesis: Recent methodologies utilize microwave irradiation to enhance reaction rates and yields.
  • Catalytic Methods: Zinc triflate has been identified as an effective catalyst for synthesizing these compounds, allowing for milder reaction conditions and improved yields .

The applications of this compound span various fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are of interest in drug discovery and development.
  • Material Science: They may be utilized in creating novel materials due to their unique structural properties.
  • Agricultural Chemistry: Certain derivatives could be explored for use as agrochemicals or pesticides .

Studies on the interactions of 1H-imidazo[4,5-c]pyridine derivatives with biological macromolecules (like proteins and nucleic acids) reveal insights into their mechanism of action. These interactions may involve hydrogen bonding, hydrophobic interactions, or π-stacking with aromatic residues in target proteins. Understanding these interactions is crucial for optimizing the pharmacological profiles of these compounds .

Several compounds share structural similarities with 1H-imidazo[4,5-c]pyridine derivatives. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Imidazo[4,5-b]pyridineSimilar imidazo-pyridine structureOften exhibits different biological activities
3H-Imidazo[4,5-b]pyridine-2-carboxylic acidCarboxylic acid functional groupKnown for specific anti-inflammatory effects
Imidazo[1,2-a]pyrazineContains a pyrazine ringDisplays distinct pharmacological profiles
5-Chloro-1H-imidazo[4,5-b]pyridineChlorine substituent on the imidazo ringEnhanced reactivity in electrophilic substitutions

These compounds illustrate the diversity within the imidazo-pyridine family while highlighting the unique features of 1H-imidazo[4,5-c]pyridine-1-carboxylic acid derivative due to its specific substituents and functional groups.

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Exact Mass

434.21653469 g/mol

Monoisotopic Mass

434.21653469 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types